molecular formula C13H16O10 B120199 beta-Glucogallin CAS No. 13405-60-2

beta-Glucogallin

Cat. No. B120199
CAS RN: 13405-60-2
M. Wt: 332.26 g/mol
InChI Key: GDVRUDXLQBVIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Glucogallin is a naturally occurring phenolic compound found in many plants, including oak, poplar, and beech trees. It is a member of the flavonoid family and is a major component of tannins. This compound has been studied for its potential biological activity, including its antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

Therapeutic Potential in Diabetic Eye Disease

Beta-Glucogallin (BGG), identified as a significant component of the Emblica officinalis medicinal plant, has been researched for its potent and selective inhibition of aldose reductase (AKR1B1). This has led to its consideration as a therapeutic lead in the treatment of diabetic eye diseases. The development of amide-linked glucoside derivatives of BGG has shown promising stability and potency, enhancing its therapeutic potential in this field (Li et al., 2014).

Pharmacological Activities

BGG, a polyphenolic ester and a primary metabolite in hydrolyzable tannin biosynthesis, is found in various fruits like amla and pomegranate. Its free radical scavenging properties are believed to confer protection against several diseases, including diabetes and its complications, inflammation, hepatic and skin damage from UV exposure. BGG formulations have shown positive effects as nutraceuticals, and its semi-synthetic derivatives are being developed for enhanced pharmacokinetics and pharmacodynamics (Khan et al., 2022).

Inhibition of Advanced Glycation End Products

BGG isolated from Asparagus racemosus roots exhibits significant inhibitory activity against the formation of advanced glycation end products (AGEs). This activity is crucial for mitigating chronic ailments such as diabetes-related complications, atherosclerosis, and neurodegenerative diseases. BGG's ability to reduce fructose-, glucose-, and methylglyoxal-induced glycation highlights its potential as a pharmacological agent against AGEs-related metabolic disorders (Ahmad et al., 2022).

Role in Cataract Protection

Research on BGG's protective effect on cataract development, particularly against methylglyoxal-induced oxidative stress, has been conducted. The studies demonstrate BGG's ability to attenuate reactive oxygen species levels and improve antioxidant enzyme activity in lens epithelial cells, suggesting its potential as a drug for cataract prevention (Ma et al., 2019).

Anti-Inflammatory and Antioxidant Effects

This compound has been evaluated for its anti-oxidant and anti-inflammatory effects, showing promising results in both in vitro and in vivo studies. Pre-treatment with BGG in macrophages inhibited the expression of pro-inflammatory cytokines and improved the survival rate in mice models of sepsis. These findings indicate BGG's therapeutic potential in inflammatory conditions and toxic shock syndrome (Singh et al., 2022).

Mechanism of Action

Target of Action

Beta-Glucogallin, also known as 1-O-Galloyl-beta-D-glucose, primarily targets Aldose Reductase (ALR2) . ALR2 is an enzyme implicated in the development of secondary complications of diabetes, including cataract .

Mode of Action

This compound interacts with its target, ALR2, by binding to its active site . This binding results in the inhibition of ALR2, thereby preventing the accumulation of sorbitol, a sugar alcohol that can cause osmotic stress and damage in cells .

Biochemical Pathways

This compound is a key intermediate in the biosynthesis of gallotannins . It is formed via the esterification of gallic acid and activated UDP-glucose . The molecule is then used by enzymes in the gallotannins synthetics pathway like this compound O-galloyltransferase or this compound-tetrakisgalloylglucose O-galloyltransferase .

Pharmacokinetics

It’s known that this compound can effectively inhibit sorbitol accumulation by 73% at 30 µm under hyperglycemic conditions in an ex-vivo organ culture model of lenses excised from transgenic mice overexpressing human alr2 in the lens .

Result of Action

The inhibition of ALR2 by this compound leads to a decrease in sorbitol accumulation, which can help prevent the progression of cataract in a diabetic rat model . Additionally, this compound has been shown to have anti-inflammatory effects, suppressing the expression of interleukin-4/poly(I:C)-induced chemokines and inflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in inhibiting ALR2 can be affected by the glucose levels in the environment . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Beta-Glucogallin is involved in several biochemical reactions, primarily as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. It selectively inhibits aldose reductase with an IC50 value of 17 µM . The compound interacts with various biomolecules, including enzymes like UDP-glucose: gallate glucosyltransferase, which catalyzes the formation of this compound from UDP-glucose and gallic acid . Additionally, this compound serves as a substrate for other enzymes in the biosynthesis of gallotannins, such as this compound O-galloyltransferase .

Cellular Effects

This compound exerts multiple effects on cellular processes. It has been shown to protect RAW 264.7 macrophage cells from arsenic trioxide-induced toxicity by attenuating reactive oxygen species (ROS) production and apoptosis . The compound also enhances skin barrier function by upregulating the expression of filaggrin and hyaluronan synthase 3 (HAS3) in keratinocytes . Furthermore, this compound inhibits glucose-induced sorbitol accumulation in lenses isolated from transgenic mice overexpressing human aldose reductase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with aldose reductase, where it inhibits the enzyme’s activity by occupying its active site . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation under hyperglycemic conditions. Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound also modulates gene expression by downregulating pro-inflammatory cytokines and other inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that pre-treatment with this compound can significantly reduce LPS-induced inflammatory responses in macrophages, with effects observed over several hours . The compound’s stability and long-term effects on cellular function have been confirmed in both in vitro and in vivo studies, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and inflammation. At higher doses, potential toxic effects may arise, although specific toxicity thresholds have not been extensively studied . In diabetic rat models, this compound has been shown to inhibit cataract formation and reduce sorbitol accumulation in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the biosynthesis of hydrolyzable tannins, serving as a key intermediate in the formation of gallotannins and ellagitannins . The compound is synthesized by the enzyme UDP-glucose: gallate glucosyltransferase, which catalyzes the esterification of UDP-glucose and gallic acid . This compound also participates in the metabolic pathways leading to the production of ellagic acid, a potent antioxidant .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its interactions with enzymes involved in tannin biosynthesis, such as this compound O-galloyltransferase . These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, contributing to its biological activity .

Subcellular Localization

This compound is primarily localized in the cytosol, where it participates in various biochemical reactions. The enzymes responsible for its synthesis and subsequent modifications, such as UDP-glucosyltransferase, are also cytosolic . This subcellular localization is crucial for the compound’s role in tannin biosynthesis and its interactions with other biomolecules .

properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVRUDXLQBVIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Glucogallin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

13405-60-2
Record name beta-Glucogallin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 - 206 °C
Record name beta-Glucogallin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Glucogallin
Reactant of Route 2
Reactant of Route 2
beta-Glucogallin
Reactant of Route 3
Reactant of Route 3
beta-Glucogallin
Reactant of Route 4
beta-Glucogallin
Reactant of Route 5
beta-Glucogallin
Reactant of Route 6
beta-Glucogallin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.